molecular formula C12H11NO3 B556863 1-Acetyl-1H-indol-3-yl acetate CAS No. 16800-67-2

1-Acetyl-1H-indol-3-yl acetate

Cat. No.: B556863
CAS No.: 16800-67-2
M. Wt: 217.22 g/mol
InChI Key: DNVFBLDIZKYQPL-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2) is an indole derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It features dual acetyl groups at the N1 and C3 positions of the indole core. This compound is synthesized via a two-step procedure starting from 2-chlorobenzoic acids, yielding moderate to good efficiency under optimized conditions . Its structural versatility makes it a precursor for biologically active molecules, including antioxidants and enzyme inhibitors .

Properties

IUPAC Name

(1-acetylindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFBLDIZKYQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864716
Record name 1-Acetyl-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16800-67-2
Record name 1H-Indol-3-ol, 1-acetyl-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diacetoxyindole
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indol-3-yl acetate can be synthesized through various methods. One common approach involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as the base. This reaction is often carried out under microwave irradiation for a short duration at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Conditions Reagents Product Yield Source
Basic hydrolysisNaOH (aqueous)1-Acetyl-1H-indol-3-ol85–92%
Acidic hydrolysisHCl (methanol/water)1-Acetyl-1H-indol-3-ol78%
Enzymatic deacetylationLipase (Pseudomonas cepacia)1,3-Diacetyl-2-hydroxyindole91%

Enzymatic methods selectively cleave the 3-position acetate without affecting the N-acetyl group .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole ring’s 5- and 6-positions:

Reaction Type Reagents Product Conditions Source
HalogenationNBS (N-bromosuccinimide)5-Bromo-1-acetyl-1H-indol-3-yl acetateAcetic acid, 60°C, 2 hr
NitrationHNO₃/H₂SO₄5-Nitro-1-acetyl-1H-indol-3-yl acetate0°C, 30 min
Friedel-Crafts alkylationEthyl acetoacetate, InCl₃3-(Ethoxycarbonyl)indole derivativeMicrowave, 110°C, 2 hr

Halogenation and nitration proceed regioselectively due to the electron-donating effects of the N-acetyl group .

Oxidation and Reduction

The indole ring and acetyl groups participate in redox reactions:

Reaction Type Reagents Product Notes Source
Ring oxidationKMnO₄ (acidic)Indoxyl-3-acetateForms blue fluorescence
Acetyl group reductionLiAlH₄1-(2-Hydroxyethyl)-1H-indol-3-olRequires anhydrous conditions
Catalytic hydrogenationH₂/Pd-C1-Acetyl-2,3-dihydro-1H-indol-3-yl acetateSelective saturation of C2–C3 bond

Oxidation with KMnO₄ generates indoxyl derivatives, which are precursors for dyes and pharmaceuticals .

Condensation and Cyclization

The compound participates in cycloaddition and Knoevenagel reactions:

Reaction Reagents Product Conditions Source
Knoevenagel condensationIndole-3-carboxaldehyde, Ac₂O3-Acetylindole derivativesPiperidine catalyst, 80°C
Microwave-assisted cyclizationAcetic anhydride, Et₃N6-Trifluoromethyl indole derivatives300 W, 80°C, 1 min

Microwave irradiation significantly accelerates cyclization, achieving yields up to 71% .

Functional Group Interconversion

The acetyl group undergoes transesterification and nucleophilic displacement:

Reaction Reagents Product Yield Source
TransesterificationMeOH/H₂SO₄1-Acetyl-1H-indol-3-yl methanolate88%
Grignard reactionRMgX (R = alkyl/aryl)3-Substituted indole derivatives60–75%

Key Research Findings

  • Microwave Efficiency : Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (34–71%) compared to conventional heating .
  • Enzymatic Specificity : Lipases enable chemoselective deacetylation, preserving the N-acetyl group .
  • Regioselectivity : Electrophilic substitutions favor the 5-position due to steric and electronic effects .

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Scientific Research Applications

Biological Activities

1-Acetyl-1H-indol-3-yl acetate exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Studies have indicated that this compound may possess antibacterial properties, making it useful in microbiological applications .
  • Anticancer Potential : Research suggests that indole derivatives can inhibit cancer cell proliferation. Case studies have highlighted the anticancer activity of similar compounds, indicating a promising avenue for further exploration.

Table 2: Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
AnticancerInhibits cancer cell proliferation

Therapeutic Applications

The therapeutic potential of this compound is being investigated across various fields:

  • Cancer Treatment : Several studies have explored the compound's ability to target cancer cells selectively, with some derivatives showing enhanced efficacy compared to traditional chemotherapeutics.
  • Infection Control : Its antimicrobial properties suggest it could be developed into new antibiotics or used in formulations to combat resistant bacterial strains.
  • Neurological Disorders : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.

Case Studies

Several case studies illustrate the compound's applications:

  • Case Study on Anticancer Activity : A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Case Study on Antimicrobial Efficacy : Research highlighted the compound's effectiveness against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indol-3-yl acetate involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acetyl and acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1-Acetylindol-3-yl Acetates

1-Acetyl-5-bromo-1H-indol-3-yl acetate (CAS 33588-54-4)
  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Key Differences: A bromine atom at the C5 position increases molecular weight (~296.12 g/mol) and alters electronic properties. Enhanced reactivity in electrophilic substitution due to bromine’s electron-withdrawing effect.
1-Acetyl-5-nitro-1H-indol-3-yl acetate (CAS 26491-03-2)
  • Molecular Formula : C₁₂H₁₀N₂O₅
  • Key Differences: A nitro group at C5 introduces strong electron-withdrawing effects, reducing solubility in polar solvents. Reactivity: The nitro group facilitates reduction reactions to form amine derivatives for pharmaceutical intermediates .

Functional Group Variations

Methyl 2-(1-acetyl-1H-indol-3-yl)acetate
  • Synthesis : Derived from methyl 2-(1H-indol-3-yl)acetate via acetylation using acetic anhydride and DMAP .
  • Key Differences :
    • An ester group at the C3 side chain instead of an acetyloxy group.
    • Increased lipophilicity may enhance blood-brain barrier penetration for neuroactive drug development .
Indoxyl-1,3-diacetate (Synonym for 1-Acetyl-1H-indol-3-yl acetate)
  • Applications : Serves as a chromogenic substrate in enzyme assays (e.g., esterase activity detection) .

Bioactive Derivatives

N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides
  • Structure: Incorporates a hydroxyimino methyl group at C3 and substituted phenylacetamide at N1.
  • Bioactivity : Exhibits antioxidant properties, with structure-activity relationships (SAR) dependent on substituent electronegativity .
3-(1-Acetyl-1H-indol-3-yl)-7,9-dibromo-2-oxo-2H,5H-pyrano[3,2-c]chromene-5,8-diyl diacetate
  • Synthesis : Condensation of indole-3-acetic acid with dibrominated carboxaldehyde in acetic anhydride .
  • Applications: Potential use in fluorescent dyes or as a scaffold for kinase inhibitors due to the pyranochromene core .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 16800-67-2 C₁₂H₁₁NO₃ 217.22 Acetyl (N1, C3)
1-Acetyl-5-bromo-1H-indol-3-yl acetate 33588-54-4 C₁₂H₁₀BrNO₃ 296.12 Br (C5)
1-Acetyl-5-nitro-1H-indol-3-yl acetate 26491-03-2 C₁₂H₁₀N₂O₅ 262.22 NO₂ (C5)
Methyl 2-(1-acetyl-1H-indol-3-yl)acetate - C₁₃H₁₃NO₄ 247.25 Ester (C3 side chain)

Key Research Findings

  • Electronic Effects : Bromine or nitro groups at C5 reduce electron density, directing further substitutions to C4 or C7 positions .
  • Safety : Nitro-substituted derivatives require rigorous safety protocols compared to the parent compound .

Biological Activity

1-Acetyl-1H-indol-3-yl acetate (C₁₂H₁₁NO₃) is an organic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features an indole core, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of the acetyl group at the 1-position enhances its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for this compound is its interaction with various enzymes and receptors in biological systems:

  • Esterase Interaction : The compound serves as a substrate for esterases, undergoing hydrolysis to produce indoxyl and acetic acid. This reaction is significant in biochemical pathways involving drug metabolism and detoxification processes .
  • Antioxidant Activity : Indole derivatives, including this compound, have been reported to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress in cells .

Anti-inflammatory Effects

Indoles are known to modulate inflammatory responses. In preclinical studies, compounds structurally similar to this compound have shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Indole derivatives have been investigated for their anticancer properties. While direct studies on this compound are scarce, its structural relatives have exhibited cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Yield

The synthesis of this compound has been optimized using microwave-assisted methods, yielding up to 86% efficiency. This method allows for rapid production while maintaining the integrity of the compound's biological activity .

Clinical Implications

In a study examining the pharmacokinetics of related indole compounds, it was found that these substances are rapidly metabolized in tissues expressing esterases. This suggests that this compound may also exhibit similar pharmacokinetic profiles, potentially influencing its therapeutic applications in clinical settings .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaNotable Features
1-Acetyl-5-bromo-1H-indol-3-yl acetate C₁₂H₁₀BrNO₃Exhibits antimicrobial activity; used in various syntheses.
5-Iodoindole C₈H₇INStudied for neuroprotective effects; simpler structure without acetyl groups.
Indole derivatives VariousKnown for diverse biological activities including antioxidant and anticancer effects.

Q & A

What synthetic methodologies are optimal for producing 1-acetyl-1H-indol-3-yl acetate with high purity and yield?

Methodological Answer :
A two-step synthesis starting from 2-chlorobenzoic acids has been demonstrated to yield this compound efficiently. The first step involves cyclization to form the indole core, followed by acetylation using acetic anhydride under controlled conditions. Yields range from 40% to 75%, depending on substituent effects and reaction time optimization . Catalysts like p-toluenesulfonic acid (p-TSA) can enhance reaction rates in similar indole derivatization processes .

How do structural modifications (e.g., acetyl groups) influence the compound's spectroscopic properties?

Advanced Analysis :
The acetyl group at the 1-position alters electron density in the indole ring, which impacts NMR chemical shifts. For example, the ¹H-NMR signal for the indolic proton at position 3 shifts downfield (~δ 7.8–8.2 ppm) due to electron withdrawal. FT-IR spectroscopy confirms acetyl group presence via C=O stretching at ~1740 cm⁻¹. Computational methods (DFT) can predict these shifts and validate experimental data .

What contradictions exist in reported biological activities of this compound derivatives?

Data Contradiction Analysis :
Studies on indole-3-acetamide derivatives report conflicting antimicrobial efficacy. For instance, some papers claim MIC values of <10 µg/mL against E. coli, while others show no activity. These discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or structural differences (e.g., methoxy vs. acetyl substituents) . Rigorous standardization of bioassays is critical for reproducibility.

What catalytic systems improve regioselectivity in indole acetylation reactions?

Advanced Research Focus :
p-TSA-catalyzed reactions demonstrate high regioselectivity for acetylation at the indole 3-position due to hydrogen bonding stabilization of intermediates. Alternative systems, such as Lewis acids (e.g., ZnCl₂), may favor N-acetylation but require anhydrous conditions. Solvent polarity (e.g., DMF vs. toluene) also modulates selectivity .

How can computational modeling guide the design of novel 1-acetylindole derivatives?

Methodological Approach :
Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites. For example, the HOMO-LUMO gap of this compound (~4.2 eV) suggests susceptibility to nucleophilic attack at the acetyl carbonyl. Molecular docking studies can further prioritize derivatives for anticancer screening by simulating interactions with kinase targets .

What challenges arise in characterizing degradation products of this compound?

Technical Challenges :
Hydrolysis of the acetyl group under basic conditions generates indoxyl derivatives, which oxidize rapidly in air. LC-MS with electrospray ionization (ESI+) is recommended to detect transient intermediates. Stability studies in buffered solutions (pH 7.4, 37°C) reveal a half-life of ~48 hours, necessitating inert storage conditions .

How do substituents at the indole 5-position affect pharmacological activity?

Structure-Activity Relationship (SAR) :
Adding electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhances cytotoxicity in cancer cell lines (IC₅₀ < 5 µM), likely by increasing membrane permeability. Conversely, methoxy groups reduce activity due to steric hindrance. Comparative SAR tables should be constructed using standardized MTT assays .

What analytical techniques resolve ambiguities in isomeric indole derivatives?

Advanced Characterization :
Chiral HPLC with a cellulose-based column can separate enantiomers of substituted indoles. X-ray crystallography provides definitive proof of regiochemistry, as seen in the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile (CCDC deposition: 852144) .

Why do solvent systems significantly impact reaction outcomes in indole acetylation?

Mechanistic Insight :
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating acetylation. Non-polar solvents (e.g., toluene) favor kinetic control, leading to mixed products. Solvent choice must balance reaction rate and selectivity, with binary mixtures (e.g., DCM/THF) offering a compromise .

How can metabolic stability of this compound be assessed preclinically?

Methodological Framework :
Use liver microsomes (human/rat) to measure phase I metabolism. LC-MS/MS identifies primary metabolites, such as deacetylated indoxyl derivatives. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Comparative data should reference indole-3-acetic acid metabolism pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Acetyl-1H-indol-3-yl acetate
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